molecular formula C22H30N2O2 B12628827 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine CAS No. 918480-12-3

1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine

Cat. No.: B12628827
CAS No.: 918480-12-3
M. Wt: 354.5 g/mol
InChI Key: UXEUWLMIMBGZPW-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine is a piperazine derivative characterized by two key substituents:

  • Benzyloxyphenylmethyl group: A phenyl ring substituted with a benzyloxy (–O–CH₂–C₆H₅) group at the para position, attached to the piperazine core via a methylene (–CH₂–) linker.
  • 3-Methoxypropyl group: A three-carbon alkyl chain with a terminal methoxy (–O–CH₃) group at the third carbon.

Properties

CAS No.

918480-12-3

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-(3-methoxypropyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O2/c1-25-17-5-12-23-13-15-24(16-14-23)18-20-8-10-22(11-9-20)26-19-21-6-3-2-4-7-21/h2-4,6-11H,5,12-19H2,1H3

InChI Key

UXEUWLMIMBGZPW-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine typically involves several steps:

    Synthetic Routes: The preparation begins with the synthesis of the benzyloxyphenyl intermediate, which is then reacted with a piperazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific steps involved.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substitution Patterns and Structural Analogues

Piperazine derivatives are highly tunable, with substituents influencing target selectivity and potency. Below is a comparative analysis of key analogs (Table 1):

Compound Name / ID (Reference) R₁ (N1 Substituent) R₂ (N4 Substituent) Key Pharmacological Targets
Target Compound [4-(Benzyloxy)phenyl]methyl 3-Methoxypropyl Unknown (hypothesized: 5-HT/DA transporters)
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine Bis(4-fluorophenyl)methoxyethyl 3-Phenylpropyl Dopamine transporter (DAT), serotonin transporter (SERT)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl Piperidin-4-yl 5-HT₁A/5-HT₂ receptors
1-Aroyl-4-(4-methoxyphenyl)piperazines (I–VI) Aroyl (e.g., benzoyl, 2-fluorobenzoyl) 4-Methoxyphenyl Monoamine reuptake inhibition
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methylbenzyl 2-(Trifluoromethyl)benzyl Not specified; structural analogs target GPCRs
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine Benzhydryl (diphenylmethyl) 4-Nitrobenzenesulfonyl Enzyme inhibition (e.g., BACE1 )

Key Structural Observations :

  • Aromatic Substitutions : The benzyloxy group in the target compound may enhance lipophilicity and π-π stacking interactions compared to fluorophenyl or methoxyphenyl groups .

Pharmacological and Functional Comparisons

Dopamine and Serotonin Transporter Affinity
  • Fluorophenyl Analogs (e.g., ): Bis(4-fluorophenyl)methoxyethyl substituents increase DAT/SERT affinity, with IC₅₀ values in the nanomolar range. Fluorine atoms enhance binding via electrostatic interactions .
Enzyme Inhibition (BACE1)
  • Nitrobenzenesulfonyl Derivatives (e.g., ): Electron-withdrawing groups like nitro (–NO₂) improve BACE1 inhibition (IC₅₀ ~20–50 µM). The target compound’s methoxypropyl group may lack this electronic profile .
Receptor Binding (5-HT/GPCRs)
  • 2-Methoxyphenyl Derivatives (e.g., ): Exhibit 5-HT₁A agonist activity, reducing sympathetic nerve discharge (SND) in cats. Methoxy groups at ortho positions influence receptor subtype selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Hypothesized) 1-Aroyl-4-(4-methoxyphenyl)piperazines 1-Benzhydrylpiperazine
LogP ~3.5–4.0 (high lipophilicity) ~2.5–3.0 ~3.8
Solubility Low in water; soluble in EtOH Moderate in polar solvents Low
pKa ~7.5–8.5 (basic piperazine N) ~7.0–8.0 ~6.5–7.5
Metabolic Stability Likely CYP3A4-mediated oxidation Susceptible to dearylation Stable sulfonyl group

Key Differences :

  • Methoxypropyl vs. phenylpropyl chains: The former may reduce plasma protein binding due to fewer aromatic interactions .

Biological Activity

1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies, patents, and chemical databases.

Chemical Structure and Properties

The molecular formula for this compound is C25H28N2O2. The compound features a piperazine ring substituted with a benzyloxy group and a methoxypropyl chain, which are critical for its biological interactions.

Research indicates that compounds with piperazine moieties often interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Specifically, this compound may exhibit activity at GABA_A receptors, which are crucial for inhibitory neurotransmission.

1. Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar piperazine derivatives. These compounds demonstrated significant efficacy in reducing seizure activity in animal models, indicating potential therapeutic applications for epilepsy and related disorders. The mechanism likely involves modulation of GABA_A receptor activity, enhancing inhibitory neurotransmission .

2. Anxiolytic Effects

In another investigation, derivatives similar to this compound were shown to possess anxiolytic effects without impairing memory functions. This suggests a favorable side effect profile compared to traditional anxiolytics .

3. Sedative Properties

The sedative effects were assessed through pentobarbital-induced sleep tests. Compounds in this class increased the duration of sleep significantly when administered at specific doses, further supporting their potential as sedatives .

Case Study 1: Anticonvulsant Efficacy

In a controlled study using pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, compounds structurally related to our target showed promising results:

  • ED50 for PTZ : 72.01 mg/kg (compared to diazepam's 0.74 mg/kg).
  • ED50 for MES : 27.79 mg/kg (again, significantly higher than diazepam) .

Case Study 2: Anxiolytic Activity

In behavioral assays assessing anxiety levels in rodents, compounds similar to this compound exhibited reduced anxiety-like behavior in elevated plus-maze tests, comparable to established anxiolytics .

Data Summary

Activity Test Method Compound ED50 (mg/kg)
AnticonvulsantPTZSimilar Derivative72.01
AnticonvulsantMESSimilar Derivative27.79
AnxiolyticElevated Plus-MazeSimilar DerivativeNot specified
SedativePentobarbital Sleep TestSimilar DerivativeSignificant Increase

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